molecular formula C16H12BrFN2O3S2 B2810300 N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 895469-57-5

N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No.: B2810300
CAS No.: 895469-57-5
M. Wt: 443.31
InChI Key: QGUWIBSHAUZDMN-UHFFFAOYSA-N
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Description

N-(6-Bromobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a synthetic small molecule characterized by a 6-bromobenzo[d]thiazole core linked via a propanamide chain to a 4-fluorophenylsulfonyl moiety. This compound falls within a class of benzothiazole derivatives recognized for their diverse and potent pharmacological activities in research settings . The structural features of this molecule, particularly the bromobenzothiazole unit, are frequently explored in medicinal chemistry for developing novel therapeutic agents. The bromo-substituent can enhance binding affinity and modulate electronic properties, while the sulfonamide group is a known pharmacophore capable of inhibiting various enzymes . Researchers investigate similar benzothiazole sulfonamides for a range of biological applications. For instance, closely related N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides have demonstrated significant in vivo antidiabetic activity and are studied as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . Furthermore, the benzothiazole scaffold is a common structure in compounds investigated for their potential as kinase inhibitors, which are relevant in oncology and inflammatory disease research . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this material appropriately in a controlled laboratory environment.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrFN2O3S2/c17-10-1-6-13-14(9-10)24-16(19-13)20-15(21)7-8-25(22,23)12-4-2-11(18)3-5-12/h1-6,9H,7-8H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUWIBSHAUZDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The bromination of benzo[d]thiazole at the 6-position is achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst. Subsequently, the sulfonyl group is introduced using 4-fluorophenylsulfonyl chloride under controlled conditions.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors and continuous flow systems are employed to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are integrated into the production line to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to modify the functional groups.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.

  • Reduction Products: Reduced derivatives, such as alcohols or amines.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: The biological applications of this compound are vast. It has been studied for its potential antimicrobial, antifungal, and anticancer properties. Research has shown that derivatives of this compound can inhibit the growth of various pathogens and cancer cells.

Medicine: In the medical field, N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is being explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of inflammatory and infectious diseases.

Industry: Industrially, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism by which N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide exerts its effects involves interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Bromobenzothiazole 4-Fluorophenyl sulfonyl, propanamide Hypothesized enzyme inhibition -
N-(5-(4-FP)thiazol-2-yl)-3-(furan-2-yl)propanamide Thiazole Furan, 4-fluorophenyl KPNB1 inhibition, anticancer
Bicalutamide Propanamide 4-Fluorophenyl sulfonyl, hydroxyl Antiandrogen
EP3348550A1 Derivatives Benzothiazole Trifluoromethyl, chlorophenyl Unspecified (patent)

Table 2: Spectroscopic Signatures

Functional Group IR Absorption (cm⁻¹) NMR Shifts (δ, ppm) Reference
C=O (propanamide) 1663–1682 ~170 (13C)
C=S (thione tautomer) 1247–1255 -
Sulfonyl (SO₂) 1150–1250 125–135 (13C)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide, and how do reaction conditions influence yield?

  • Answer : The synthesis typically involves sequential steps:

  • Thiazole ring formation : Cyclization of 2-aminobenzenethiol derivatives with brominated aldehydes or ketones (e.g., 6-bromo-2-aminobenzenethiol) under reflux conditions .
  • Sulfonamide coupling : Reaction of the brominated thiazole intermediate with 4-fluorophenylsulfonyl chloride using triethylamine as a base in dichloromethane or DMF at 0–25°C .
  • Propanamide linkage : Amidation via carbodiimide coupling (e.g., EDC/HOBt) between the sulfonamide and propanamide precursors.
  • Critical factors : Solvent polarity (DMF enhances solubility of intermediates), temperature control (prevents side reactions), and catalyst selection (e.g., Suzuki coupling for aryl-bromine substitution, as seen in analogous compounds) .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

  • Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., bromine at C6 of benzothiazole, fluorine on the phenyl ring) .
  • Mass spectrometry (HRMS) : To validate molecular weight (e.g., expected [M+H]+^+ ~ 467.2 g/mol based on PubChem analogs) .
  • HPLC with UV detection : For purity assessment (>95% by area normalization) and monitoring degradation products .
  • Elemental analysis : To confirm stoichiometry of C, H, N, S, and halogens .

Q. How can researchers assess the compound's stability under varying storage conditions?

  • Answer : Conduct accelerated stability studies:

  • Thermal stress : Store at 40°C/75% RH for 6 months; analyze via HPLC for decomposition products (e.g., sulfonic acid derivatives from hydrolysis) .
  • Photostability : Expose to UV light (ICH Q1B guidelines) to detect photo-oxidation of the thiazole or sulfonamide moieties .
  • Solution stability : Monitor in DMSO or PBS buffers (pH 7.4) at 4°C and 25°C; use LC-MS to identify hydrolytic cleavage .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?

  • Answer :

  • Dose-response standardization : Compare EC50_{50}/IC50_{50} values under consistent assay conditions (e.g., cell line, incubation time). For example, discrepancies in cytotoxicity may arise from varying ATP-based vs. trypan blue exclusion assays .
  • Structural analogs : Benchmark against derivatives (e.g., replacing Br with Cl or modifying sulfonamide substituents) to isolate functional group contributions .
  • Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity toward proposed targets (e.g., kinase inhibition vs. off-target effects) .

Q. How does the bromine substituent on the benzothiazole ring influence the compound's pharmacokinetic profile?

  • Answer :

  • Lipophilicity : Bromine increases logP compared to non-halogenated analogs, enhancing membrane permeability but potentially reducing aqueous solubility .
  • Metabolic stability : Evaluate hepatic microsomal clearance; bromine may slow CYP450-mediated oxidation compared to fluorine or chlorine .
  • In vivo distribution : Radiolabel the compound (e.g., 82^{82}Br) to track tissue uptake and half-life in rodent models .

Q. What computational methods are effective for predicting binding modes of this compound to biological targets?

  • Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Prioritize targets with conserved sulfonamide-binding pockets (e.g., carbonic anhydrase isoforms) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability; analyze hydrogen bonds between the sulfonyl group and Arg/Lys residues .
  • QSAR modeling : Train models on analogs (e.g., from PubChem) to correlate structural features (e.g., Hammett σ values for substituents) with activity .

Methodological Considerations

Q. How should researchers design experiments to evaluate the compound's selectivity across enzyme families?

  • Answer :

  • Panel screening : Test against ≥50 enzymes (e.g., kinases, proteases) at 10 µM; use ADP-Glo™ or fluorescence-based assays .
  • Counter-screens : Include unrelated targets (e.g., ion channels) to rule out nonspecific inhibition .
  • Crystallography : Co-crystallize with high-affinity targets (e.g., PDB deposition) to validate binding poses .

Q. What statistical approaches are recommended for analyzing dose-dependent responses in preclinical studies?

  • Answer :

  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate Hill slopes and EC50_{50} values .
  • ANOVA with post-hoc tests : Compare treatment groups in animal models (e.g., tumor volume reduction); adjust for multiple comparisons via Tukey’s method .
  • Meta-analysis : Aggregate data from independent studies using random-effects models to assess reproducibility .

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